The peptide is synthesized from the Epstein-Barr virus genome, which is known to be associated with various diseases, including Burkitt's lymphoma and nasopharyngeal carcinoma. The BMLF1 protein itself is involved in mRNA export and has homologs in other viruses, indicating its evolutionary importance .
BMLF1 (280-288) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain that is anchored to a solid resin. The process ensures that the correct sequence and structure of the peptide are maintained throughout synthesis.
The molecular formula of BMLF1 (280-288) is , with a molecular weight of approximately 920.19 g/mol. The InChI key for this compound is ZLGNCCWHORFLBD-MALYJANWSA-N, which can be used for database searches and chemical identification .
The peptide's structure allows it to bind effectively to the HLA-A*0201 molecule, facilitating its presentation on the surface of infected cells. This interaction is critical for T-cell recognition and subsequent immune response activation .
BMLF1 (280-288) primarily undergoes peptide bond formation during its synthesis. Under standard conditions used in peptide synthesis, it does not typically engage in oxidation or reduction reactions.
BMLF1 (280-288) exerts its biological effects through its presentation by HLA-A*0201 on the surface of infected cells. This presentation allows CD8+ T-cells to recognize these cells as targets for destruction. Upon recognition, CD8+ T-cells become activated and release cytotoxic molecules that induce apoptosis in infected cells . This mechanism plays a crucial role in controlling Epstein-Barr virus infections and contributes to immune surveillance against malignancies associated with this virus.
BMLF1 (280-288) has several significant applications in scientific research:
This peptide serves as a critical tool for understanding viral pathogenesis and developing potential immunotherapeutic approaches against Epstein-Barr virus-associated diseases.
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2